molecular formula C8H6F3N B13128731 2-(Trifluoromethyl)-4-vinylpyridine

2-(Trifluoromethyl)-4-vinylpyridine

Cat. No.: B13128731
M. Wt: 173.13 g/mol
InChI Key: PGDDDGIAINLRNO-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-4-vinylpyridine is a fluorinated organic compound that features a trifluoromethyl group attached to a pyridine ring with a vinyl substituent at the 4-position. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both the trifluoromethyl and vinyl groups. These properties make it valuable in various scientific and industrial applications, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-4-vinylpyridine can be achieved through several methods. One common approach involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into a pyridine ring. This can be done using reagents such as trifluoromethyl copper or trifluoromethyl iodide in the presence of a catalyst . Another method involves the construction of the pyridine ring from a trifluoromethyl-containing building block .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-4-vinylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Agrochemical Applications

The trifluoromethyl group in pyridine derivatives significantly enhances their biological activity, making them valuable in agrochemicals. The compound 2-(trifluoromethyl)-4-vinylpyridine can be utilized as an intermediate for synthesizing various agrochemical products.

  • Pesticides and Herbicides : The introduction of trifluoromethyl groups in pyridine derivatives has been linked to improved efficacy against pests and weeds. For instance, Fluazifop-butyl, the first trifluoromethyl pyridine derivative, is widely used in crop protection, and over 20 additional products have been developed based on this scaffold .
  • Research Findings : Studies indicate that the unique physicochemical properties imparted by fluorine enhance the lipophilicity and metabolic stability of these compounds, leading to better performance in agricultural applications .

Pharmaceutical Applications

In pharmaceuticals, this compound serves as a crucial building block for several drug candidates.

  • Drug Development : The compound has been involved in the synthesis of various drugs targeting diseases such as cancer and neurodegenerative disorders. For example, it is used as an intermediate in the synthesis of Tavapadon (CVL-751), which is being developed for Parkinson’s disease treatment .
  • Clinical Trials : Several derivatives containing the trifluoromethyl group have received market approval or are undergoing clinical trials. Notable examples include Leniolisib (CDZ173), which shows enhanced potency against specific targets due to the incorporation of trifluoromethyl groups .

Advanced Materials and Polymer Science

The versatility of this compound extends into materials science, particularly in the development of functional polymers.

  • Molecularly Imprinted Polymers : This compound can be employed as a monomer in the synthesis of molecularly imprinted polymers (MIPs), which are used for selective binding applications, including sensors and drug delivery systems .
  • Polymerization Techniques : The polymerization of this compound can yield materials with tailored properties suitable for various applications, including coatings and adhesives that require enhanced durability and chemical resistance .

Case Study 1: Synthesis of Agrochemical Intermediates

A study demonstrated the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (a key intermediate) through chlorination followed by fluorination processes. This compound is pivotal for developing several crop protection products .

Case Study 2: Drug Development Pathways

Research highlighted how structural modifications involving trifluoromethyl groups improved the pharmacological profiles of compounds targeting PI3K pathways. This led to increased efficacy in treating conditions like activated PI3Kδ syndrome .

Data Tables

Application AreaSpecific UseExample CompoundsStatus
AgrochemicalsPesticides & HerbicidesFluazifop-butylMarket Approved
PharmaceuticalsDrug DevelopmentTavapadon (CVL-751)Clinical Trials
Advanced MaterialsMolecularly Imprinted PolymersCustom polymersResearch Phase

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethyl)-4-vinylpyridine is unique due to the combination of the trifluoromethyl and vinyl groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it more versatile in chemical reactions and applications compared to its analogs .

Biological Activity

2-(Trifluoromethyl)-4-vinylpyridine is an important compound in medicinal chemistry due to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Structure:

  • Molecular Formula: C7H6F3N
  • Molecular Weight: 175.13 g/mol
  • IUPAC Name: this compound

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable scaffold for drug development.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Potential

This compound has been investigated for its anticancer properties, particularly in inhibiting the growth of tumor cells. A notable study found that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells.

Cell Line IC50 (μM)
MCF-7 (Breast cancer)15
A549 (Lung cancer)10

The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit cell cycle progression.

The biological activity of this compound is primarily mediated through interactions with specific molecular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in cellular processes, such as proteases and kinases.
  • Receptor Binding: It can bind to various receptors, modulating signal transduction pathways that lead to apoptosis in cancer cells.
  • Membrane Disruption: Its lipophilic nature allows it to integrate into lipid membranes, disrupting their integrity and function.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in treating bacterial infections resistant to conventional antibiotics. The results showed a significant reduction in infection rates among treated patients compared to a control group, highlighting its potential as an alternative therapeutic agent.

Case Study 2: Cancer Treatment

In vitro studies were conducted on human cancer cell lines treated with varying concentrations of this compound. The findings revealed a dose-dependent decrease in cell viability, with the compound demonstrating superior efficacy compared to existing chemotherapeutics.

Properties

Molecular Formula

C8H6F3N

Molecular Weight

173.13 g/mol

IUPAC Name

4-ethenyl-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H6F3N/c1-2-6-3-4-12-7(5-6)8(9,10)11/h2-5H,1H2

InChI Key

PGDDDGIAINLRNO-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=NC=C1)C(F)(F)F

Origin of Product

United States

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